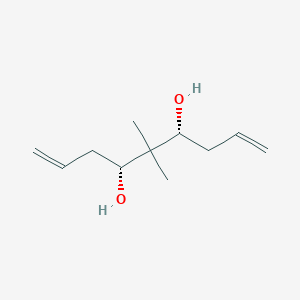
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features two hydroxyl groups and a diene system, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-cyanopropylene with 3,3-dialkoxypropionate or 3-alkoxyacrylate under the catalytic action of Lewis acids. This reaction forms an intermediate, which is then subjected to Raney nickel catalytic hydrogenation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, using readily available raw materials and environmentally friendly reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and diene system play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Limonene: A monoterpene with a similar diene system.
Geraniol: An alcohol with a similar hydroxyl group and diene system.
Citronellol: Another alcohol with similar functional groups.
Uniqueness
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
864514-24-9 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(4R,6R)-5,5-dimethylnona-1,8-diene-4,6-diol |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(12)11(3,4)10(13)8-6-2/h5-6,9-10,12-13H,1-2,7-8H2,3-4H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
QLRPWSGFPOVURF-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)([C@@H](CC=C)O)[C@@H](CC=C)O |
Kanonische SMILES |
CC(C)(C(CC=C)O)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


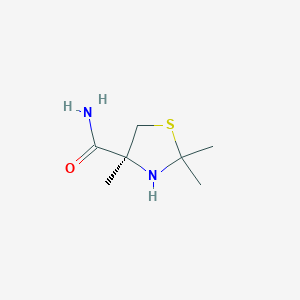
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
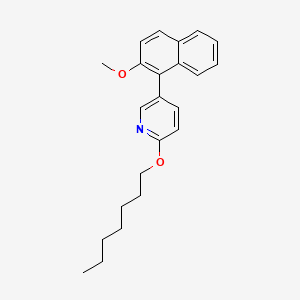
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
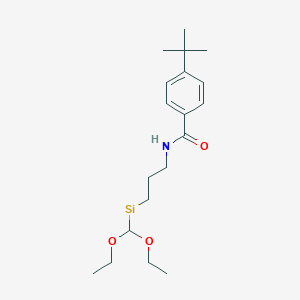
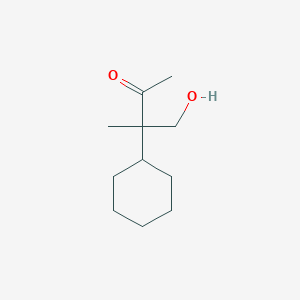


![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
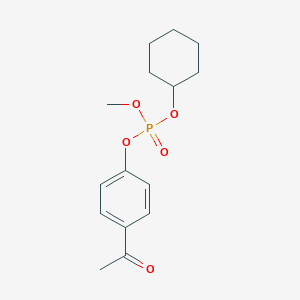
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
